N-Ethyl-4-chlorobenzylamine
Overview
Description
N-Ethyl-4-chlorobenzylamine, also known as 4-Chlorobenzyl-N-ethyl amine or N-ethyl-4-chlorobenzyl amine, is an organic compound belonging to the class of amines. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a colorless liquid with a faint odor and has a boiling point of 113-114°C. It is insoluble in water but soluble in most organic solvents.
Mechanism Of Action
N-Ethyl-4-chlorobenzylamine is an organic compound that is used in a variety of chemical reactions. The mechanism of action is dependent on the reaction being carried out. In general, it is used as a nucleophile in substitution reactions, as an electrophile in addition reactions, and as a base in elimination reactions.
Biochemical And Physiological Effects
N-Ethyl-4-chlorobenzylamine is not known to have any direct biochemical or physiological effects. It is not known to be toxic or have any adverse health effects.
Advantages And Limitations For Lab Experiments
N-Ethyl-4-chlorobenzylamine is a useful compound for laboratory experiments due to its low cost, low toxicity, and ease of use. It is also relatively stable and can be stored for long periods of time. However, it is not very soluble in water and can react with oxygen and moisture in the air, so it must be stored in an inert atmosphere.
Future Directions
Future research on N-Ethyl-4-chlorobenzylamine could include the development of new synthetic methods for its synthesis, the investigation of its reactivity in different reaction conditions, and the exploration of its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, further research could be done to investigate the effects of N-Ethyl-4-chlorobenzylamine on biochemical and physiological processes.
Scientific Research Applications
N-Ethyl-4-chlorobenzylamine is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of a variety of heterocyclic compounds, such as imidazoles, quinolines, and pyridines. It is also used in the synthesis of a variety of organometallic compounds.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6,11H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQGKMSNZGJKJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342306 | |
Record name | N-ETHYL-4-CHLOROBENZYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-4-chlorobenzylamine | |
CAS RN |
69957-83-1 | |
Record name | N-ETHYL-4-CHLOROBENZYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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